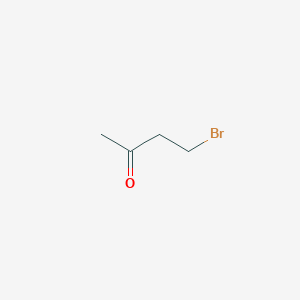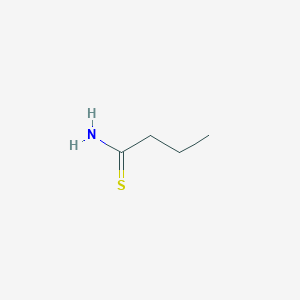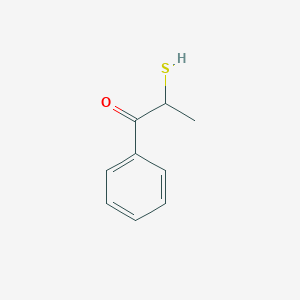
4-(Benzyloxy)-3-bromophenol
Übersicht
Beschreibung
4-(Benzyloxy)-3-bromophenol, also known as 4-Bromophenol Benzyl Ether (BPBE), is a chemical compound that is used in a variety of scientific research applications. It is a colorless, water-soluble solid with a molecular weight of 252.98 g/mol. It is a member of the phenol family and is characterized by its aromatic ring structure and its two functional groups, the benzyloxy and bromophenol groups. BPBE has been extensively studied in the past few decades, and it has been found to have numerous biochemical and physiological effects that make it a useful compound in research.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
- Bromophenols, including compounds similar to 4-(Benzyloxy)-3-bromophenol, have been identified as potent antioxidants. A study isolated bromophenols from red algae and found them to have strong antioxidant activities, surpassing even standard antioxidant molecules like α-tocopherol and butylated hydroxytoluene (Olsen, Hansen, Isaksson, & Andersen, 2013).
- Another research synthesized novel bromophenols and evaluated them using various antioxidant assays, demonstrating powerful antioxidant activities comparable to standard molecules (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Enzyme Inhibition
- Certain bromophenols have been found to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are important in metabolic processes. The synthesized bromophenols showed Ki values indicating significant inhibition of these enzymes (Öztaşkın et al., 2017).
Degradation and Toxicity Studies
- A study on 4-bromophenol, a compound related to this compound, explored its electrochemical reduction and oxidation, revealing insights into its degradation mechanism and toxicity evolution (Xu, Song, Qi, Wang, & Bian, 2018).
Cancer Research
- Bromophenol derivatives have been synthesized and evaluated for their anticancer activities. One study synthesized a bromophenol derivative which showed potential in blocking cell proliferation in lung cancer cells and inducing apoptosis (Guo et al., 2018).
Synthesis and Green Chemistry
- The synthesis of 4-benzyloxy propiophenone, a compound structurally similar to this compound, has been achieved through environmentally friendly methods. This synthesis represents an advance in green chemistry and pharmaceutical production (Yadav & Sowbna, 2012).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as monobenzone, exert their effects on melanocytes, the cells responsible for producing melanin .
Mode of Action
It is proposed that it may increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
Similar compounds like monobenzone are known to inhibit melanin production by increasing the excretion of melanin from melanocytes .
Result of Action
It is proposed that it may lead to the depigmentation of the skin, similar to the effects of monobenzone .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-3-bromophenol can be influenced by various environmental factors. For instance, exposure to sunlight is known to reduce the depigmenting effect of similar compounds .
Safety and Hazards
4-(Benzyloxy)-3-bromophenol may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and serious eye irritation . Personal protective equipment/face protection is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Eigenschaften
IUPAC Name |
3-bromo-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPNTSZOBWSMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532153 | |
| Record name | 4-(Benzyloxy)-3-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252578-40-8 | |
| Record name | 4-(Benzyloxy)-3-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

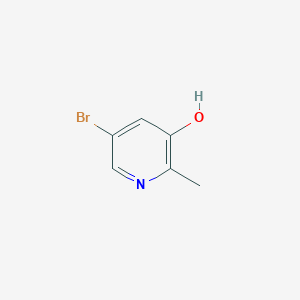
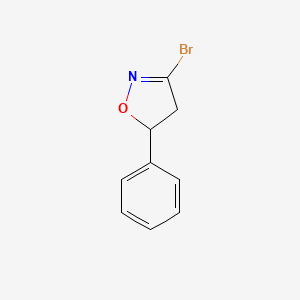


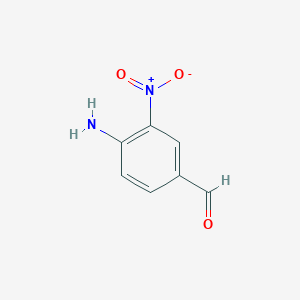

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)


